molecular formula C19H16ClN5O2 B2788123 N-(4-chlorobenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260933-34-3

N-(4-chlorobenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2788123
CAS No.: 1260933-34-3
M. Wt: 381.82
InChI Key: QSTHGYDBGSRBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a triazoloquinoxaline derivative characterized by a chlorobenzyl-substituted acetamide group. Its core structure combines a quinoxaline ring fused with a [1,2,4]triazole moiety, which is substituted with a methyl group at position 1 and an oxygen atom at position 2.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2/c1-12-22-23-18-19(27)24(15-4-2-3-5-16(15)25(12)18)11-17(26)21-10-13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTHGYDBGSRBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
  • Molecular Formula : C₁₈H₁₄ClN₅O₂
  • Molecular Weight : 367.79 g/mol
  • Key Structural Difference : Substitution of the benzyl group (CH₂-C₆H₄Cl) with a phenyl group (C₆H₄Cl) at the acetamide nitrogen.
  • Implications : The absence of the methylene bridge reduces molecular flexibility and lipophilicity compared to the chlorobenzyl analog. This may decrease membrane permeability and alter binding interactions with hydrophobic targets .
Indazolo-Quinoxaline Derivatives (6b–6h)
  • Example: 2-(4-Chlorophenyl)-N-(2,6-dimethylphenyl)-2-(6-oxoindazolo[2,3-a]quinoxalin-5(6H)-yl)acetamide (6h)
  • Key Structural Difference: Replacement of the triazoloquinoxaline core with an indazoloquinoxaline system.
  • Implications : The indazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity. Substituents like 4-chlorophenyl and 2,6-dimethylphenyl on the acetamide side chain may improve target selectivity but increase steric hindrance .
N-(4-Chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide
  • Molecular Formula : C₂₃H₁₈ClN₃O₂
  • Molecular Weight : 403.90 g/mol
  • Key Structural Difference: Replacement of the triazoloquinoxaline core with a phthalazine ring.
  • Implications : The phthalazine system lacks the triazole ring, reducing nitrogen content and altering electronic properties. The higher molecular weight may affect bioavailability .
N-(3-Methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
  • Key Structural Difference: Propyl substitution at position 1 of the triazoloquinoxaline core instead of methyl.

Spectroscopic and Analytical Data

  • NMR/HRMS Trends :
    • The chlorobenzyl group in the target compound generates distinct aromatic proton signals (δ ~7.2–7.4 ppm) in ¹H NMR.
    • Derivatives with electron-withdrawing groups (e.g., bromo in 6d) show downfield shifts in ¹³C NMR compared to electron-donating groups (e.g., methoxy in 6e) .
    • HRMS data confirm molecular weights within ±2 ppm accuracy for all analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.